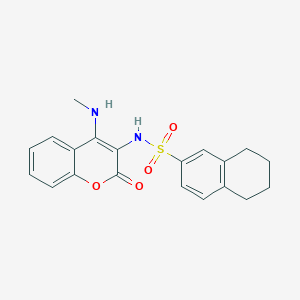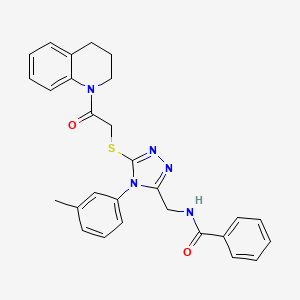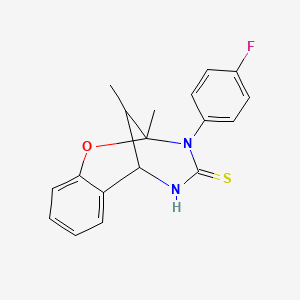
N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: is a complex organic compound that belongs to the class of chromenyl sulfonamides This compound is characterized by the presence of a chromenyl group, a methylamino group, and a tetrahydronaphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves a multi-step process:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Methylamino Group: The chromenyl intermediate is then reacted with methylamine in the presence of a suitable catalyst to introduce the methylamino group.
Formation of the Tetrahydronaphthalene Sulfonamide: The final step involves the reaction of the methylamino-chromenyl intermediate with tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chromenyl ketone group, resulting in the formation of alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymer matrices to enhance material properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to its chromenyl group, it can be used as a fluorescent probe in biological assays.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Analytical Chemistry: The compound can be used as a standard in analytical methods such as high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The methylamino group can participate in electrostatic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Amino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(4-(Dimethylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(4-(Ethylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the methylamino group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of the chromenyl and tetrahydronaphthalene sulfonamide moieties provides a distinct structural framework that can be exploited for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-(methylamino)-2-oxochromen-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N2O4S/c1-21-18-16-8-4-5-9-17(16)26-20(23)19(18)22-27(24,25)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21-22H,2-3,6-7H2,1H3 |
InChI Key |
RVFLDONUXAZENI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11428159.png)
![N-(2,6-dimethylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11428164.png)
![N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11428176.png)

![2-[3-cyclopropyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11428184.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B11428191.png)

![Ethyl 2-[8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B11428216.png)

![3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11428230.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11428232.png)
![Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11428237.png)
![6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B11428239.png)
![3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11428240.png)
